benzyl (2S)-2-amino-3-methylbutanoate chemical properties
benzyl (2S)-2-amino-3-methylbutanoate chemical properties
An In-Depth Technical Guide to Benzyl (2S)-2-amino-3-methylbutanoate Prepared by: Gemini, Senior Application Scientist
Introduction
Benzyl (2S)-2-amino-3-methylbutanoate, commonly known in the scientific community as L-Valine benzyl ester, is a pivotal chiral building block and intermediate in modern organic synthesis. As a derivative of the essential amino acid L-valine, its primary utility lies in the field of peptide synthesis and drug development. The strategic installation of a benzyl group to protect the carboxylic acid functionality allows for selective reactions at the free amino group. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The compound is most frequently handled and stored as its hydrochloride or p-toluenesulfonate salt to enhance stability and ease of handling compared to the free base.
Chemical Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and nomenclature. Benzyl (2S)-2-amino-3-methylbutanoate is the ester formed between L-valine and benzyl alcohol. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the naturally occurring L-enantiomer of valine.
Figure 1: Chemical Structure of Benzyl (2S)-2-amino-3-methylbutanoate.
Below is a summary of its key identifiers. Note that properties can differ slightly between the free base and its common salt forms.
| Identifier | Value | Source(s) |
| IUPAC Name | benzyl (2S)-2-amino-3-methylbutanoate | [1][2] |
| Synonyms | L-Valine benzyl ester, Benzyl L-valinate, H-Val-OBzl | [1][3] |
| CAS Number | 21760-98-5 (Free Base); 2462-34-2 (HCl Salt) | [1][3][4] |
| Molecular Formula | C₁₂H₁₇NO₂ (Free Base); C₁₂H₁₈ClNO₂ (HCl Salt) | [1][3] |
| Molecular Weight | 207.27 g/mol (Free Base); 243.73 g/mol (HCl Salt) | [1][2][5] |
| Canonical SMILES | CC(C)OCC1=CC=CC=C1)N | [1] |
| InChIKey | YIRBOOICRQFSOK-NSHDSACASA-N | [1] |
Physicochemical Properties
The physical state and solubility are critical for experimental design, including reaction setup, solvent selection, and purification strategies. The hydrochloride salt is the most commonly available form due to its superior stability and crystallinity.
| Property | Value | Source(s) |
| Appearance | White solid / powder (for HCl salt) | [3][5] |
| Melting Point | 134 °C (for HCl salt) | [3] |
| Solubility | Insoluble in water; soluble in ethanol. | [6][7] |
| XLogP3 | 2.1 | [1] |
| Storage Temperature | -20°C is recommended for long-term storage. | [5][8] |
Synthesis and Purification
The most prevalent method for synthesizing L-valine benzyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating L-valine with an excess of benzyl alcohol.
Causality Behind Experimental Choices:
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Acid Catalyst: The reaction requires a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrogen chloride, to protonate the carboxylic acid of valine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.[9]
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Water Removal: Esterification is a reversible reaction. To drive the equilibrium towards the product side and achieve a high yield, the water produced during the reaction must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like cyclohexane or toluene.[9][10]
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Salt Isolation: The final product is often not the free base but a salt (e.g., p-toluenesulfonate or hydrochloride). This is a deliberate choice. The salts are typically crystalline solids that are easier to purify by recrystallization and handle than the free base, which may be an oil or a low-melting solid.[9]
Figure 2: General workflow for the synthesis of L-Valine Benzyl Ester p-Toluenesulfonate.
Experimental Protocol: Synthesis via p-Toluenesulfonic Acid[9]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.
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Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress by TLC or by observing the cessation of water collection.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
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Purification: Add an anti-solvent such as ethyl acetate or diethyl ether to precipitate the product as the p-toluenesulfonate salt. Stir the resulting slurry for 1 hour to maximize precipitation.
-
Isolation: Collect the white solid product by vacuum filtration, wash with the anti-solvent to remove excess benzyl alcohol and other impurities, and dry under vacuum. The product is typically obtained in high yield and purity.
Reactivity and Applications in Synthesis
The primary application of benzyl (2S)-2-amino-3-methylbutanoate is as a protected amino acid for peptide synthesis. The benzyl ester serves as a robust protecting group for the C-terminus.
-
Peptide Coupling: The free amine of L-valine benzyl ester can act as a nucleophile, reacting with the activated C-terminus of an N-protected amino acid to form a dipeptide. This process is repeated to elongate the peptide chain.
-
Deprotection (Hydrogenolysis): The key advantage of the benzyl ester is its facile removal under mild conditions. Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, cleaves the benzyl C-O bond to yield the free carboxylic acid and toluene as a byproduct. This deprotection method is orthogonal to many N-protecting groups (e.g., Boc, Fmoc), making it highly valuable in complex synthetic strategies.
Figure 3: Role in a typical peptide synthesis cycle.
Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of the compound is paramount, especially for applications in drug development. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see characteristic signals for the isopropyl group (two doublets and a multiplet), the alpha-proton, the benzylic CH₂ protons (typically two doublets due to diastereotopicity or a singlet), and the aromatic protons of the benzyl group.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the valine side chain would be present.
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 208.13 for the free base.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the primary amine, C=O stretching for the ester carbonyl group, and C-O stretching.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric purity. Using a chiral stationary phase allows for the separation of the L- and D-enantiomers, ensuring that no racemization occurred during synthesis.[9]
Safety, Handling, and Storage
While not acutely toxic, proper handling procedures are necessary to ensure laboratory safety. The hydrochloride salt is classified as an irritant.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), laboratory coat, and chemical-resistant gloves, should be worn at all times.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with -20°C being the recommended temperature.[5][8]
Conclusion
Benzyl (2S)-2-amino-3-methylbutanoate is a cornerstone intermediate in the synthesis of peptides and complex organic molecules. Its value is derived from the robust nature of the benzyl ester protecting group, which is stable to a wide range of reaction conditions yet can be removed selectively and cleanly via catalytic hydrogenation. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for its effective application in research and development.
References
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PubChem. (n.d.). benzyl (2S)-2-amino-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Atom Pharma. (n.d.). L-VALINE BENZYL ESTER HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). L-Valine benzyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2020). Showing Compound Benzyl 2-methylbutanoate (FDB016099). Retrieved from [Link]
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Cusabio. (n.d.). Benzyl(2S)-3-methyl-2-(methylamino)butanoatehydrochloride. Retrieved from [Link]
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ChemBK. (n.d.). benzyl 3-methylbutanoate. Retrieved from [Link]
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Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]
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Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. Retrieved from [Link]
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